Hydrophilicity and Predicted LogP: A 3-Log Unit Difference from the Parent Benzoyl Analog
The target compound, 1-(2-aminobenzoyl)piperidine-4-carboxamide, has a reported predicted LogP value of -1.354 [1]. In stark contrast, the closest unsubstituted analog, 1-benzoylpiperidine-4-carboxamide (CAS 375355-32-1), has a reported LogP of 1.6623 [2]. This represents a quantifiable difference of approximately 3.0 log units, indicating the target compound is significantly more hydrophilic. The addition of the 2-amino group on the benzoyl ring is the primary driver of this shift, increasing the compound's polarity and hydrogen-bonding capacity. This is a critical differentiator, as LogP is a key determinant of aqueous solubility and passive membrane permeability, directly impacting a compound's suitability for biological assays and its potential for further development.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | -1.354 |
| Comparator Or Baseline | 1-Benzoylpiperidine-4-carboxamide (CAS 375355-32-1); LogP: 1.6623 |
| Quantified Difference | Approximately 3.0 log units lower (more hydrophilic) |
| Conditions | In silico prediction (XLogP3 model) |
Why This Matters
For researchers selecting a building block for lead optimization or chemical probe development, this 3-log unit difference in lipophilicity dictates dramatically different solubility and permeability profiles, enabling selection for projects specifically requiring a more hydrophilic core scaffold to improve bioavailability or reduce non-specific binding.
- [1] Chembase. 1-(2-aminobenzoyl)piperidine-4-carboxamide (EN300-36602). Product Details. Retrieved from http://www.chembase.cn/substance-540422.html View Source
- [2] ChemSRC. 1-benzoylpiperidine-4-carboxamide (CAS 375355-32-1). Chemical Properties. Retrieved from https://m.chemsrc.com/en/cas/375355-32-1_114858.html View Source
